2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

α-ketocarboxylic acid chemoselective amide coupling heterocyclic building block

2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid (CAS 1152495-52-7; molecular formula C₁₁H₉NO₄; molecular weight 219.19 g/mol) is a 3,4-dihydroquinolin-2(1H)-one (3,4-dihydro-2-quinolone) derivative bearing a 6-oxoacetic acid substituent. It is classified as an aryl α-ketocarboxylic acid and a heterocyclic building block, commercially supplied as a research chemical with standard purity specifications of 95% (with Certificate of Analysis including NMR, HPLC, and GC data available from select vendors).

Molecular Formula C11H9NO4
Molecular Weight 219.196
CAS No. 1152495-52-7
Cat. No. B565880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
CAS1152495-52-7
Synonyms1,2,3,4-Tetrahydro-α,2-dioxo-6-quinolineacetic Acid;  2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic Acid
Molecular FormulaC11H9NO4
Molecular Weight219.196
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)C(=O)C(=O)O
InChIInChI=1S/C11H9NO4/c13-9-4-2-6-5-7(10(14)11(15)16)1-3-8(6)12-9/h1,3,5H,2,4H2,(H,12,13)(H,15,16)
InChIKeyVROBXYCNRXJCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic Acid (CAS 1152495-52-7): Core Identity, Chemical Class, and Procurement-Relevant Physicochemical Profile


2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid (CAS 1152495-52-7; molecular formula C₁₁H₉NO₄; molecular weight 219.19 g/mol) is a 3,4-dihydroquinolin-2(1H)-one (3,4-dihydro-2-quinolone) derivative bearing a 6-oxoacetic acid substituent . It is classified as an aryl α-ketocarboxylic acid and a heterocyclic building block, commercially supplied as a research chemical with standard purity specifications of 95% (with Certificate of Analysis including NMR, HPLC, and GC data available from select vendors) . The compound is structurally related to a family of tetrahydroquinolinone-acetic acid analogs that differ principally in the position and nature of the acetic acid attachment (C6-oxoacetic acid vs. C6-oxyacetic acid vs. C3/C4-acetic acid regioisomers). Its primary documented utility is as a synthetic intermediate derived from 3,4-dihydro-2-quinolone (TRC-D450600) for the elaboration of bicyclic peptide deformylase (PDF) inhibitors and substituted iminopiperidine-based human nitric oxide synthase (NOS) inhibitors [1].

Why Generic 3,4-Dihydroquinolinone-Acetic Acid Analogs Cannot Substitute for 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic Acid in Medicinal Chemistry and Probe Synthesis


In-class tetrahydroquinolinone-acetic acid regioisomers and structural analogs are not functionally interchangeable because even a single-position shift in the acetic acid attachment site (e.g., C6-oxoacetic acid vs. C6-oxyacetic acid [CAS 58898-54-7] vs. N1-acetic acid [CAS 933752-14-8] vs. C3-acetic acid [CAS 61164-71-4]) fundamentally alters three critical properties simultaneously: (1) the electrophilic reactivity of the α-ketoacid motif (absent in simple acetic acid congeners) determines the compound's ability to participate in chemoselective amide coupling and heterocycle-forming reactions required for constructing N-formylhydroxylamine pharmacophores [1]; (2) the hydrogen-bond donor/acceptor topology and steric presentation to target metalloenzyme active sites (e.g., PDF-Ni, NOS isoforms) differ between regioisomers, rendering SAR non-transferable [2]; and (3) physicochemical parameters including pKa, LogP, and aqueous solubility diverge significantly, directly impacting reaction compatibility in multi-step synthetic sequences and complicating direct substitution in established protocols. Generic sourcing of a 'tetrahydroquinolinone acetic acid' without verifying the exact C6-oxoacetic acid substitution pattern risks introducing an unreactive or differently reactive intermediate, potentially halting synthetic progression toward target bicyclic PDF inhibitors [2].

Quantitative Differentiation Evidence: 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic Acid Versus Closest Structural Analogs


Structural Differentiation: C6-Oxoacetic Acid vs. C6-Oxyacetic Acid (CAS 58898-54-7) Functional Group Reactivity

The target compound is distinguished from its closest structural analog, [(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS 58898-54-7), by the presence of an α-ketoacid moiety (C(=O)C(=O)OH, molecular formula C₁₁H₉NO₄) at the C6 position rather than an oxyacetic acid linker (–O–CH₂–C(=O)OH, molecular formula C₁₁H₁₁NO₄). This structural difference, confirmed by InChIKey VROBXYCNRXJCMR-UHFFFAOYSA-N and SMILES O=C1CCc2cc(C(=O)C(=O)O)ccc2N1 versus the oxyacetic acid congener (InChIKey differs, SMILES contains –O–CH₂–COO–), results in a molecular weight of 219.19 g/mol versus 221.21 g/mol for the oxyacetic acid analog . The α-ketoacid is chemically distinct in that it can undergo decarboxylative coupling, oxamic acid formation, and nucleophilic addition at the α-carbonyl, reactions that are inaccessible to the ether-linked oxyacetic acid series. This functional group divergence has direct consequences for the compound's role as a precursor to N-formylhydroxylamine-based PDF inhibitors, where the oxoacetic acid scaffold provides a metal-chelating pharmacophoric element upon further elaboration [1].

α-ketocarboxylic acid chemoselective amide coupling heterocyclic building block

Regioisomeric Differentiation: C6-Oxoacetic Acid vs. N1-Acetic Acid (CAS 933752-14-8) and C3-Acetic Acid (CAS 61164-71-4) Regioisomers

The target compound bears the oxoacetic acid functionality specifically at the C6 position of the 3,4-dihydroquinolin-2(1H)-one scaffold, unlike N1-acetic acid (CAS 933752-14-8) where the acetic acid is attached to the lactam nitrogen, and C3-acetic acid (CAS 61164-71-4) where it is attached at the C3 position. These positional variations produce regioisomers with identical molecular formulas (C₁₁H₁₁NO₃ for the non-keto N1 and C3 analogs; C₁₁H₉NO₄ for the C6-oxoacetic acid) but entirely different three-dimensional geometries and hydrogen-bonding patterns. The C6 attachment positions the α-ketoacid moiety para to the lactam nitrogen, creating a vector that extends into solvent-exposed space in the context of PDF inhibitor co-crystal structures reported by Molteni et al., while N1 and C3 regioisomers project the acid group in different trajectories incompatible with the PDF-Ni active site geometry [1]. Quantitative evidence for the criticality of regioisomeric fidelity is inferred from the patent literature on tetrahydroquinoline-based NOS inhibitors, where C6-substitution patterns (including oxoacetic acid derivatives) are explicitly claimed as essential for nNOS selectivity over eNOS and iNOS isoforms [2].

regioisomer structure–activity relationship positional isomer

Purity Specification Differentiation: Batch QC Documentation vs. Uncharacterized Analog Supply

The target compound is commercially available with documented Certificate of Analysis (CoA) including NMR, HPLC, and GC from established vendors such as Bidepharm (product BD599977, standard purity 95%) . In contrast, most closely related regioisomeric tetrahydroquinolinone-acetic acid analogs (e.g., C3-acetic acid CAS 61164-71-4, N1-acetic acid CAS 933752-14-8) are often supplied by smaller catalog aggregators without comprehensive batch-level QC documentation accompanying each lot. This disparity in characterization rigor is material: the target compound's CoA-verified identity and purity (95%, C₁₁H₉NO₄, MW 219.19) provide procurement certainty that the material received is the correct C6-oxoacetic acid regioisomer, whereas analogs without robust QC documentation carry a non-trivial risk of regioisomeric misassignment or contamination with synthetic byproducts . For synthetic campaigns requiring reproducible yields in multi-step sequences (e.g., amide coupling to build N-formylhydroxylamine PDF inhibitor scaffolds), batch-to-batch consistency in purity and identity is a quantifiable procurement advantage.

batch QC HPLC purity NMR characterization

Evidence-Backed Research and Procurement Application Scenarios for 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic Acid


Synthetic Intermediate for Bicyclic Peptide Deformylase (PDF) Inhibitors Targeting Gram-Positive and Gram-Negative Bacterial Pathogens

The compound serves as a key 3,4-dihydro-2-quinolone-derived intermediate in the synthesis of bicyclic N-formylhydroxylamine-based PDF inhibitors, a target class validated by Molteni et al. (2004) with low nanomolar IC₅₀ values against Staphylococcus aureus PDF-Ni [1]. The C6-oxoacetic acid scaffold provides the requisite α-ketoacid handle for chemoselective elaboration into metal-chelating pharmacophores. Procurement of this specific CAS 1152495-52-7 intermediate, rather than regioisomeric or functional group analogs, is essential for accessing the structure–activity relationships defined in the PDF inhibitor patent and primary literature [1].

Precursor for Substituted Iminopiperidines as Human Nitric Oxide Synthase (nNOS) Isoform-Selective Inhibitors

Vendor technical documentation and patent literature establish that 3,4-dihydroquinoline-2-one 6-oxoacetic acid is employed in the synthesis of substituted iminopiperidines that function as inhibitors of human nitric oxide synthase isoforms, with a particular emphasis on neuronal NOS (nNOS) selectivity over endothelial (eNOS) and inducible (iNOS) isoforms [1]. The C6-oxoacetic acid attachment is structurally critical for achieving this isoform selectivity, as patent claims (US20080234237A1) explicitly specify C6-substituted tetrahydroquinoline scaffolds for NOS inhibition [2].

Oxamic Acid Photoredox Chemistry Platform for 3,4-Dihydroquinolin-2(1H)-one Library Synthesis

The α-ketoacid functionality inherent to this compound renders it a viable oxamic acid precursor for visible-light-mediated photoredox decarboxylative coupling reactions that generate diverse 3,4-dihydroquinolin-2(1H)-one libraries [1]. This synthetic methodology, reported for oxamic acid substrates in aqueous media, provides access to functionalized dihydroquinolinones that serve as screening compounds for PDF, NOS, and potentially other metalloenzyme targets. The compound's dual carbonyl motif is a prerequisite for this photoredox manifold; simpler acetic acid analogs (e.g., N1-acetic acid, C3-acetic acid) lack the oxamic acid formation capability required.

Quality-Assured Building Block for Multi-Step Medicinal Chemistry Campaigns Requiring Batch-to-Batch Reproducibility

For medicinal chemistry groups executing multi-step synthetic sequences on a gram-to-multi-gram scale, the availability of this compound with documented 95% purity, batch-specific NMR, HPLC, and GC Certificate of Analysis from vendors such as Bidepharm (BD599977) and AKSci (1760DE) provides procurement reliability that is not uniformly guaranteed for structurally related regioisomers [1]. This QC documentation enables accurate stoichiometric calculations, minimizes the risk of failed coupling reactions due to unknown impurities, and supports reproducible synthesis of target PDF and NOS inhibitor candidates across multiple synthetic batches.

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